molecular formula C₃₀H₂₈N₆O₉ B1144507 Candesartan Acyl-Glucuronide CAS No. 180603-77-4

Candesartan Acyl-Glucuronide

Cat. No. B1144507
CAS RN: 180603-77-4
M. Wt: 616.58
InChI Key:
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Description

Candesartan Acyl-Glucuronide is a metabolite of Candesartan . Candesartan is used alone or together with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age .


Synthesis Analysis

The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .


Molecular Structure Analysis

The molecular formula of Candesartan Acyl-Glucuronide is C30H28N6O9, and its molecular weight is 616.58 . The structure of acyl glucuronides and their reactivity have been studied extensively .


Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .

Scientific Research Applications

Mediator of Drug-Induced Toxicities

Acyl glucuronide (AG) metabolites, such as Candesartan Acyl-Glucuronide, have been studied for their role as potential mediators of drug-induced toxicities . These metabolites can interact with several biological systems and inhibit key enzymes and transporters . However, their role in drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

Bioactivation of Carboxylic Acid Drugs

Candesartan Acyl-Glucuronide is a product of the bioactivation of carboxylic acid drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, which often circulate in plasma before being excreted in urine and bile .

Covalent Modification of Biological Molecules

Candesartan Acyl-Glucuronide exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .

4. Inhibition of Cytochrome P450 2C8 (CYP2C8) Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This inhibition is stronger with Candesartan Acyl-Glucuronide than with other forms of Candesartan .

Potential Mediator of Drug-Drug Interactions

Due to its inhibitory effects on CYP2C8, Candesartan Acyl-Glucuronide could potentially mediate drug-drug interactions . For example, coadministration of Candesartan and CYP2C8 substrates, such as paclitaxel, could result in altered drug metabolism .

Active Transport into Hepatocytes

Candesartan Acyl-Glucuronide is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs) . This transport process is saturable and can be inhibited by other compounds .

Mechanism of Action

Target of Action

Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .

Mode of Action

Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .

Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .

Pharmacokinetics

The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .

Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .

In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .

Action Environment

The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .

Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .

Future Directions

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] }

CAS RN

180603-77-4

Product Name

Candesartan Acyl-Glucuronide

Molecular Formula

C₃₀H₂₈N₆O₉

Molecular Weight

616.58

synonyms

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; 

Origin of Product

United States

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